(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25ClN4O3S3 and its molecular weight is 525.1. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .
Mode of Action
The pyrrolidine ring in the compound could potentially interact with various biological targets due to its ability to efficiently explore the pharmacophore space . The compound’s stereochemistry and three-dimensional structure could also influence its binding mode to proteins .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of detailed studies. Compounds with similar structures have shown various biological activities, suggesting that this compound could also have diverse effects .
Properties
IUPAC Name |
[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O3S3/c1-14-5-6-17-20(15(14)2)24-22(31-17)26-12-10-25(11-13-26)21(28)16-4-3-9-27(16)33(29,30)19-8-7-18(23)32-19/h5-8,16H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJVIXVEAMCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=C(S5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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